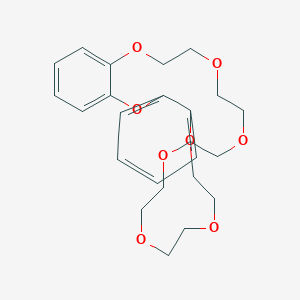
Dibenzo-24-crown-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo-24-crown-8 is a complex organic compound characterized by its unique tricyclic structure and multiple ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo-24-crown-8 typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of ether linkages through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Dibenzo-24-crown-8 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where ether linkages can be modified using nucleophiles like alkoxides or thiolates.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of phase-transfer catalysts or under microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions can produce alcohols or alkanes. Substitution reactions can result in the formation of new ether or thioether linkages.
科学的研究の応用
Dibenzo-24-crown-8 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of novel drugs and drug delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
作用機序
The mechanism by which Dibenzo-24-crown-8 exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s multiple ether linkages and tricyclic structure enable it to form stable complexes with these targets, modulating their activity and function. The pathways involved in these interactions are often studied using techniques like molecular docking and computational modeling.
類似化合物との比較
Dibenzo-24-crown-8 can be compared with other similar compounds, such as:
Polyethylene glycol (PEG): While PEG has multiple ether linkages, it lacks the tricyclic structure of the target compound, making it less rigid and more flexible.
Crown ethers: These compounds also contain multiple ether linkages but have a different ring structure, leading to distinct chemical properties and applications.
Cyclodextrins: These cyclic oligosaccharides have a similar ability to form complexes with other molecules but differ in their carbohydrate-based structure.
The uniqueness of this compound lies in its combination of a tricyclic core and multiple ether linkages, which confer specific chemical and physical properties that are valuable in various research and industrial applications.
特性
IUPAC Name |
2,9,12,15,18,21,24,27-octaoxatricyclo[26.4.0.03,8]dotriaconta-1(32),3,5,7,28,30-hexaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-3-7-23-21(5-1)30-19-17-28-15-13-26-11-9-25-10-12-27-14-16-29-18-20-31-22-6-2-4-8-24(22)32-23/h1-8H,9-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCXKIRZNUKYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC2=CC=CC=C2OC3=CC=CC=C3OCCOCCOCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde](/img/structure/B8057752.png)
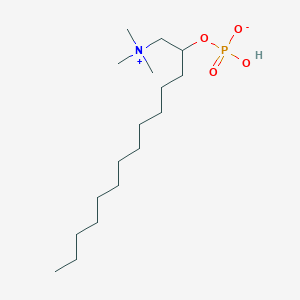
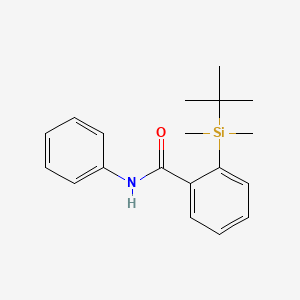

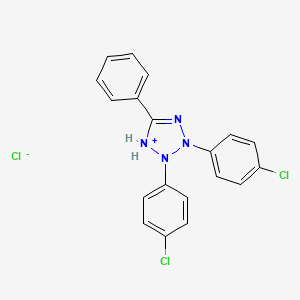
![(1R,4S,5S,6S)-5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B8057800.png)
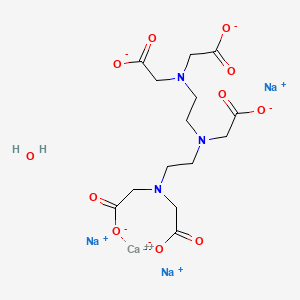
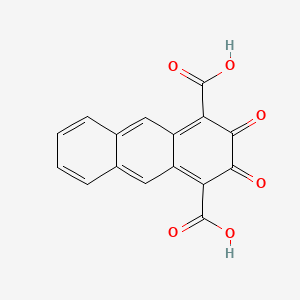
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl ethyl carbonate](/img/structure/B8057821.png)
![[(8R,9S,14S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate](/img/structure/B8057825.png)


![sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8057858.png)
![3-[(Hydroxyhydrazinylidene)methyl]benzoic acid](/img/structure/B8057860.png)
